molecular formula C26H22ClN3 B13054655 5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile

5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile

Cat. No.: B13054655
M. Wt: 411.9 g/mol
InChI Key: OQFKQZCQOLWIGT-UHFFFAOYSA-N
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Description

5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of Substituents: The chloro group can be introduced via chlorination reactions, while the dimethylamino group can be added through nucleophilic substitution reactions using dimethylamine.

    Formation of Benzonitrile Moiety: The benzonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound of the isoquinoline class.

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

Uniqueness

5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClN3

Molecular Weight

411.9 g/mol

IUPAC Name

5-[3-chloro-6-[4-[(dimethylamino)methyl]phenyl]isoquinolin-1-yl]-2-methylbenzonitrile

InChI

InChI=1S/C26H22ClN3/c1-17-4-7-21(13-23(17)15-28)26-24-11-10-20(12-22(24)14-25(27)29-26)19-8-5-18(6-9-19)16-30(2)3/h4-14H,16H2,1-3H3

InChI Key

OQFKQZCQOLWIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C=CC(=CC3=CC(=N2)Cl)C4=CC=C(C=C4)CN(C)C)C#N

Origin of Product

United States

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